An In-depth Technical Guide to 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule integrates three key structural motifs: a pyrimidine core, a morpholine substituent, and reactive chloro and methylsulfanyl functional groups. The pyrimidine ring is a cornerstone of numerous biologically active compounds, while the morpholine moiety is frequently incorporated to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide details the compound's chemical and physical properties, proposes a robust, step-by-step synthetic protocol based on established chemical principles, and discusses its potential applications as a versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[3][4]
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of rational drug design. The title compound, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is a prime example of this approach.
-
The Pyrimidine Core: The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][5] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, providing a platform for introducing diverse functionalities.[6][7]
-
The Morpholine Moiety: Morpholine is a saturated heterocycle that has become indispensable in medicinal chemistry. Its inclusion in a drug candidate often confers favorable physicochemical properties. The nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, which together can improve solubility, reduce toxicity, and enhance metabolic stability.[1][5] This makes the morpholine ring a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
This guide serves to consolidate the known and predicted information about 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, providing researchers with the foundational knowledge required for its synthesis, characterization, and utilization in drug discovery programs.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine | - |
| Synonyms | 4-(6-Chloro-2-(methylthio)pyrimidin-4-yl)morpholine | - |
| CAS Number | 255513-35-0 | - |
| Molecular Formula | C₉H₁₂ClN₃OS | Calculated |
| Molecular Weight | 245.73 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature.[8] | Prediction/Analogy |
| Melting Point | Not determined; analogous compounds suggest a range of 120-190 °C.[5][8] | Analogy |
| Solubility | Predicted to have moderate solubility in organic solvents (DCM, EtOAc, MeOH) and low solubility in water. The morpholine group enhances aqueous solubility compared to a non-substituted analogue.[1] | Prediction |
| Predicted XLogP3 | 2.4 | Prediction[9] |
Synthesis and Reactivity
The synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is predicated on the principles of nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine precursor. The most logical and versatile starting material for this purpose is 2,4,6-trichloropyrimidine.[3][6]
Rationale for Synthetic Strategy
The chlorine atoms on the 2,4,6-trichloropyrimidine ring exhibit differential reactivity. The chlorine atoms at the 4- and 6-positions are electronically similar and are the most susceptible to nucleophilic attack. This is due to their positions being para and ortho, respectively, to the ring nitrogens, which provide strong electron-withdrawing activation.[10][11] The chlorine at the 2-position, situated between both ring nitrogens, is generally less reactive.[7] This reactivity difference allows for a controlled, sequential substitution strategy.
Our proposed synthesis involves two sequential SNAr reactions:
-
Introduction of the Methylsulfanyl Group: Reaction with one equivalent of sodium thiomethoxide (NaSMe) at a low temperature is expected to selectively displace one of the more reactive chlorines at the C4 or C6 position.
-
Introduction of the Morpholine Group: Subsequent reaction with morpholine at an elevated temperature will displace the second of the highly reactive chlorines at the remaining C4/C6 position.
This sequence allows for the efficient and regioselective construction of the target molecule.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations and should be adapted and optimized as necessary.[5][12]
Materials and Reagents:
-
2,4,6-Trichloropyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
-
To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium thiomethoxide (1.0 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
-
Combine the crude 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1.0 eq), morpholine (1.1 eq), and DIPEA (1.5 eq) in n-butanol.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure title compound.
Spectroscopic and Analytical Characterization
Confirmation of the final product's structure is achieved through standard spectroscopic methods. The expected key signals are as follows:
-
¹H NMR:
-
A singlet integrating to 3H for the methyl group of the methylsulfanyl moiety (-S-CH₃), expected around δ 2.5-2.7 ppm.
-
Two distinct triplets (or multiplets) for the morpholine protons, each integrating to 4H. The protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.8 ppm.[5][13]
-
A singlet integrating to 1H for the remaining proton on the pyrimidine ring (H-5), expected around δ 6.5-7.0 ppm.
-
-
¹³C NMR:
-
A signal for the -S-CH₃ carbon around δ 14-16 ppm.
-
Signals for the morpholine carbons: -N-CH₂- carbons around δ 43-45 ppm and -O-CH₂- carbons around δ 66-68 ppm.[5]
-
Signals for the pyrimidine ring carbons, with the carbon bearing the lone hydrogen (C-5) appearing at a distinct chemical shift (e.g., ~90-110 ppm).[5]
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 246.0, exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Safety and Handling
No specific safety data sheet (SDS) exists for the title compound. Therefore, it must be handled with the assumption that it is hazardous. The safety profile can be inferred from its structural components and related molecules.[8][14]
-
Potential Hazards:
-
Handling Precautions:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Potential Applications and Future Directions
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is not just a final product but a versatile synthetic intermediate. Its value lies in the remaining reactive "handles":
-
The C-6 Chlorine Atom: The chloro group can be displaced by a variety of nucleophiles (amines, alcohols, thiols) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse aryl, alkyl, or acetylenic substituents.[15] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
The Methylsulfanyl Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone.[14] This modification can dramatically alter the electronic properties of the pyrimidine ring and introduce new hydrogen bonding capabilities, which can be crucial for modulating target binding affinity and selectivity.
Given the prevalence of substituted 2,4-diaminopyrimidine and related scaffolds in kinase inhibitors, this compound represents an excellent starting point for developing novel therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders.[3][4] Future research should focus on exploring the derivatization of this core scaffold and evaluating the resulting compounds in relevant biological assays.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available from: [Link]
-
Brown, D. J., & Lee, T. C. (1968). The reaction of 2,4,6-trichloropyrimidine with a variety of 4-substituted anilines. ResearchGate. Available from: [Link]
-
Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]
-
Singh, N., & Sandhu, G. S. (2012). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Ataollahi, S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available from: [Link]
-
Akhtar, W., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available from: [Link]
-
Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available from: [Link]
-
Pena, M. A., et al. (2006). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
NextSDS. (n.d.). 4-(6-CHLORO-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Available from: [Link]
-
Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]
-
Michael, J. P., & de Koning, C. B. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]
-
Das, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews. Available from: [Link]
-
The Good Scents Company. (n.d.). morpholine. Available from: [Link]
-
Wang, S., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available from: [Link]
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Reddy, D., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
PubChem. (n.d.). N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholinomethyl)-4-oxo-8-[2-(3-pyridyl)ethynyl]quinoline-3-carboxamide. Available from: [Link]
-
PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. 4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine | 343373-72-8 [sigmaaldrich.com]
- 9. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
